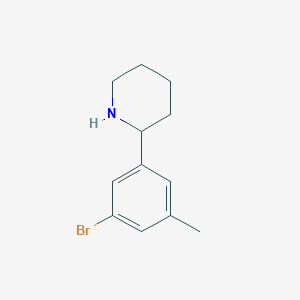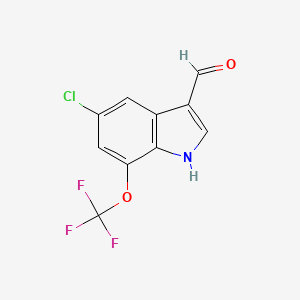
N-(2-aminoethyl)morpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)morpholine-4-sulfonamide: is a chemical compound with the molecular formula C6H15N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, an aminoethyl group, and a sulfonamide group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(2-aminoethyl)morpholine-4-sulfonamide involves several steps. One common method includes the following steps :
Step 1: Ethanolamine is added to dichloromethane to dissolve completely. Benzyl chloroformate is then added dropwise under alkaline conditions to form an intermediate.
Step 2: The intermediate is dissolved in dichloromethane, and 4-tosyl chloride is added under alkaline conditions to form another intermediate.
Step 3: This intermediate is dissolved in acetonitrile, and morpholine is added to form the final intermediate.
Step 4: The final intermediate is dissolved in methanol and subjected to catalytic hydrogenation to produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfonamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)morpholine-4-sulfonamide has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Acts as a lysosome-targeting group in the synthesis of fluorescent probes for imaging applications.
Medicine: Investigated for its potential therapeutic effects, including its role as a lysosomal pH modulator.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamide involves its ability to modulate lysosomal pH . The compound can facilitate the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH. This leads to the inactivation of lysosomal enzymes such as Cathepsin B, which can have various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(2-aminoethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a morpholine ring.
4-(2-aminoethyl)morpholine: Lacks the sulfonamide group, making it less versatile in certain applications.
Uniqueness: N-(2-aminoethyl)morpholine-4-sulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group. This combination imparts distinct chemical properties, making it suitable for specific applications in lysosomal targeting and pH modulation.
Eigenschaften
Molekularformel |
C6H15N3O3S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
N-(2-aminoethyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C6H15N3O3S/c7-1-2-8-13(10,11)9-3-5-12-6-4-9/h8H,1-7H2 |
InChI-Schlüssel |
AAISMDXLGAKBGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


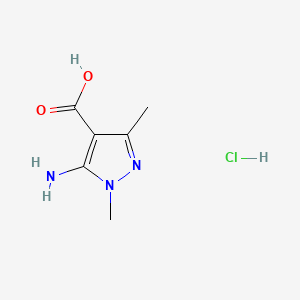
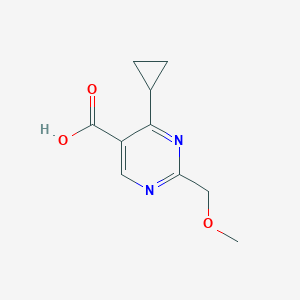

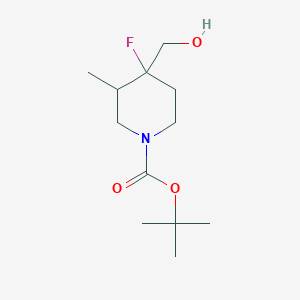
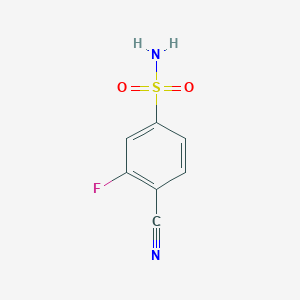
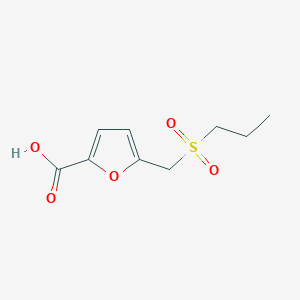
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)

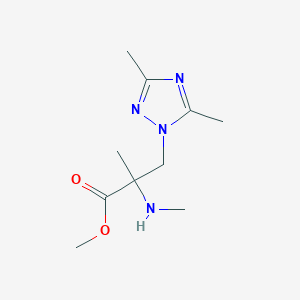
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
